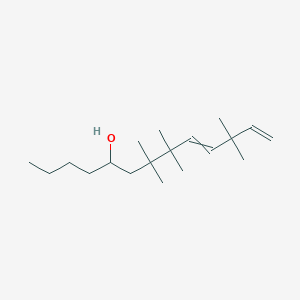
7,7,8,8,11,11-Hexamethyltrideca-9,12-dien-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,8,8,11,11-Hexamethyltrideca-9,12-dien-5-OL is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple methyl groups and double bonds, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8,8,11,11-Hexamethyltrideca-9,12-dien-5-OL typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and high temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Catalysts are often employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
7,7,8,8,11,11-Hexamethyltrideca-9,12-dien-5-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
7,7,8,8,11,11-Hexamethyltrideca-9,12-dien-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7,8,8,11,11-Hexamethyltrideca-9,12-dien-5-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple methyl groups and double bonds allows for versatile interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
7,7,9,9,11,11-Hexamethyl-3,6,8,10,12,15-hexaoxa-7,9,11-trisilaheptadecane: Similar in structure but contains additional oxygen and silicon atoms.
7,7,8,8,11,11-Hexamethyltrideca-9,12-dien-5-OL: Shares the same core structure but differs in the functional groups attached.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
61775-72-2 |
|---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
7,7,8,8,11,11-hexamethyltrideca-9,12-dien-5-ol |
InChI |
InChI=1S/C19H36O/c1-9-11-12-16(20)15-19(7,8)18(5,6)14-13-17(3,4)10-2/h10,13-14,16,20H,2,9,11-12,15H2,1,3-8H3 |
InChI Key |
HFZFTJLQINXRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C)(C)C(C)(C)C=CC(C)(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


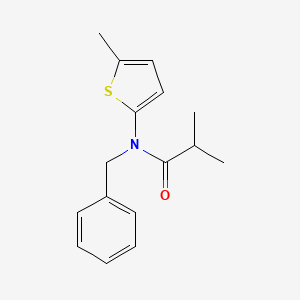
![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14548619.png)
![5,7-Bis(methylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14548625.png)
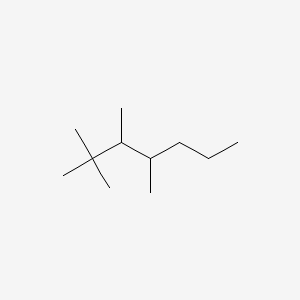
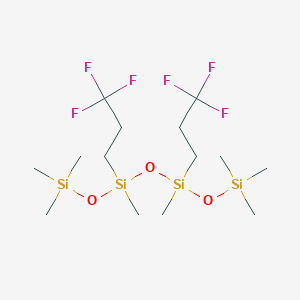
![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14548632.png)
![4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate](/img/structure/B14548642.png)
![6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14548645.png)
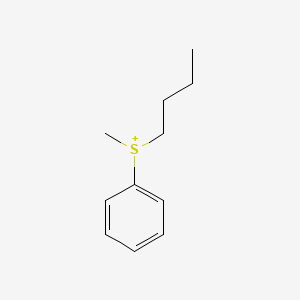

![6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate](/img/structure/B14548667.png)
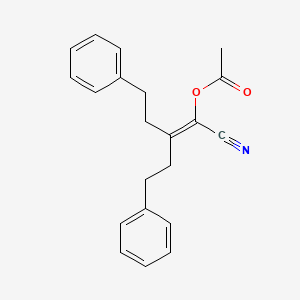

![6,9-Dibromonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14548679.png)
